molecular formula C15H14FNO B11101132 N-(3-Fluorophenyl)-3-phenylpropanamide

N-(3-Fluorophenyl)-3-phenylpropanamide

Cat. No.: B11101132
M. Wt: 243.28 g/mol
InChI Key: RKAZOCPBHJZUJI-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides. It features a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Fluorophenyl)-3-phenylpropanamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(3-Fluorophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(3-Fluorophenyl)-3-phenylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the presence of fluorinated aromatic rings.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a fluorine atom on the phenyl ring and is used in similar applications.

    (Z)-4-Fluoro-N’-(3-fluorophenyl)benzimidamide: Another fluorinated aromatic compound with applications in medicinal chemistry.

    tert-Butyl N-(3-fluorophenyl)carbamate: Used as an intermediate in organic synthesis.

Uniqueness: N-(3-Fluorophenyl)-3-phenylpropanamide is unique due to its specific structural arrangement, which combines a fluorinated aromatic ring with an amide functional group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)

InChI Key

RKAZOCPBHJZUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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